molecular formula C3H6IN3S2 B2884457 1,3,5-Dithiazinane-4,6-diimine hydroiodide CAS No. 21692-37-5

1,3,5-Dithiazinane-4,6-diimine hydroiodide

Cat. No. B2884457
CAS RN: 21692-37-5
M. Wt: 275.13
InChI Key: GZSWSZUZJFCFHF-UHFFFAOYSA-N
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Description

1,3,5-Dithiazinane-4,6-diimine hydroiodide, also known as DTID, is a heterocyclic compound with a molecular formula of C4H6IN3S2. It was first synthesized in 1960 by R. E. Benson and G. W. Kirby. DTID is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is an important signaling molecule in the body, involved in various physiological and pathological processes. DTID has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, cancer, and neurodegenerative disorders.

Scientific Research Applications

Polymeric Interactions

1,3,5-Dithiazinane-4,6-diimine hydroiodide is involved in the synthesis of various halides, as seen in the study by Sa̧czewski, Gdaniec, and Mazalon (2016). Their research discovered that in crystals of certain ethylammonium iodides, chains of alternatively arranged anions and cations are formed through polymeric interactions. This highlights the compound's role in crystallographic studies and its potential for understanding molecular structures (Sa̧czewski, Gdaniec, & Mazalon, 2016).

Organic Semiconductor Development

In the field of organic electronics, 1,3,5-Dithiazinane-4,6-diimine hydroiodide contributes to the synthesis of electron donor–acceptor molecules. Tan et al. (2012) explored its application in creating tetrathiafulvalene fused-naphthalene diimides for organic semiconductors. These compounds show potential as ambipolar and p-type semiconductors, useful in organic field-effect transistors (OFETs) (Tan et al., 2012).

Antimicrobial Agent Synthesis

The compound also plays a role in the synthesis of antimicrobial agents. Abo-Bakr et al. (2012) used related structures for creating new heterocyclic nitrogen compounds with potential medicinal applications. Their research shows its usefulness in developing new treatments and drugs (Abo-Bakr et al., 2012).

N-Type Semiconductor Development

Chen et al. (2013) investigated the use of 1,3,5-Dithiazinane-4,6-diimine hydroiodide in creating dithiazole-fused naphthalene diimides. This research is vital for the development of new n-type semiconductors, which are crucial in electronic devices (Chen et al., 2013).

Hetero Duplex Formation

The compound is also significant in the study of aromatic oligomers by Gabriel and Iverson (2002). Their research found that certain aromatic units, including those related to 1,3,5-Dithiazinane-4,6-diimine hydroiodide, can strongly interact with each other in water. This discovery has implications for designing assemblies in aqueous solutions (Gabriel & Iverson, 2002).

properties

IUPAC Name

6-imino-1,3,5-dithiazin-4-amine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S2.HI/c4-2-6-3(5)8-1-7-2;/h1H2,(H3,4,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQSRRJHWSVGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1SC(=NC(=N)S1)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6IN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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